molecular formula C16H14O3 B1269495 2-(4-Benzoylphenoxymethyl)oxirane CAS No. 19533-07-4

2-(4-Benzoylphenoxymethyl)oxirane

Cat. No.: B1269495
CAS No.: 19533-07-4
M. Wt: 254.28 g/mol
InChI Key: LJRIZGQRKVWXSI-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxymethyl)oxirane is an organic compound with the molecular formula C16H14O3. It is a type of oxirane, which is a three-membered cyclic ether. This compound is known for its unique structure, which includes a benzoyl group attached to a phenoxy group, further linked to an oxirane ring. It is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane typically involves the reaction of 4-hydroxybenzophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzoylphenoxymethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can open the oxirane ring under basic or acidic conditions.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzoylphenoxymethyl)oxirane is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenoxymethyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The benzoyl group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

  • 4-Glycidyloxybenzophenone
  • 2-(4-Benzoylphenoxy)ethanol
  • 4-(2-Oxiranylmethoxy)benzophenone

Comparison: 2-(4-Benzoylphenoxymethyl)oxirane is unique due to its combination of an oxirane ring and a benzoylphenoxy group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, 4-Glycidyloxybenzophenone lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions. Similarly, 2-(4-Benzoylphenoxy)ethanol has a hydroxyl group instead of an oxirane ring, altering its chemical behavior and applications.

Properties

IUPAC Name

[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRIZGQRKVWXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326440
Record name 4-glycidyloxy benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19533-07-4
Record name NSC528176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-glycidyloxy benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzophenone (10.0 g; 50.5 mmol) was dissolved in epichlorohydrine (50 mL). Tetraethylammonium bromide (0.1 g; 0.48 mmol) was added and the reaction mixture was heated to 100° C. for 30 h under reflux. Near quantitative conversion of the starting material was confirmed by TLC. The reaction mixture was cooled to 30° C. and 50% aqueous NaOH (6.06 g, 75.7 mmol) was added dropwise to the vigorously stirred solution. The stirring was continued for a further 3 h at this temperature. The reaction mixture was then poured into methylene chloride (200 mL) and washed with water (3×50 mL). The organic layer was separated, dried over magnesium sulfate, filtered and evaporated to dryness. The crude product was recrystallised from methyl tert-butyl ether to yield 2-(4-benzoylphenoxymethyl)oxirane (10.66 g; 83% yield) as a white crystalline solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 g of 4-hydroxy benzophenone and 4.668 g of epichlorohydrin (0.025 mol) were dissolved, 20.5 mg of sodium hydroxide was added, and the reaction system was heated to 100° C. and then cooled to 95° C. Furthermore 201.4 mg of sodium hydroxide was added, and additional heating and agitation was carried out for 3 hours. The system was cooled to the room temperature, and salt was removed by filtering. The obtained filtrate was condensed under reduced pressure condition, and purified according to the silica gel chromatography to obtain 1.0 g of solid state 4-glycidyloxy benzophenone (Yield: 83%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.668 g
Type
reactant
Reaction Step One
Quantity
20.5 mg
Type
reactant
Reaction Step Two
Quantity
201.4 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As illustrated in FIG. 6, 100 mL of dried acetone were added to a dry, 250-mL round bottom flask, equipped with a magnetic stirrer, along with 15.05 grams of 4-hydroxybenzophenone, 32.1 grams of epichlorohydrin, and 6.2 grams of potassium carbonate. The solution was heated to reflux for 6 hours and then cooled to room temperature. The precipitated potassium chloride was filtered off, and the solution was evaporated to remove excess epichlorohydrin. The crude product was recrystallized from methanol. 1H NMR data confirmed the formation of the desired product.
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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